molecular formula C17H15N3O2S B2899786 N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide CAS No. 1375156-60-7

N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide

Katalognummer B2899786
CAS-Nummer: 1375156-60-7
Molekulargewicht: 325.39
InChI-Schlüssel: KSJZOUYBFYLKFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide, commonly known as CTB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. CTB is a potent inhibitor of the protein-protein interaction between the oncogene c-Myc and its partner protein Max, making it a promising candidate for cancer therapy.

Wissenschaftliche Forschungsanwendungen

CTB has been widely used in the scientific community for its potential applications in cancer research. As mentioned earlier, CTB is a potent inhibitor of the c-Myc/Max protein-protein interaction, which is essential for the growth and proliferation of cancer cells. Inhibition of this interaction by CTB has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTB has been shown to inhibit tumor growth in mouse models of breast cancer.

Wirkmechanismus

The mechanism of action of CTB involves its binding to the bHLHZip domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of genes involved in cell proliferation and survival. Inhibition of this interaction by CTB leads to the downregulation of these genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CTB has been shown to have other biochemical and physiological effects. CTB has been reported to inhibit the growth of the malaria parasite Plasmodium falciparum, making it a potential candidate for the treatment of malaria. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CTB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CTB is its potency as a c-Myc/Max inhibitor. CTB has been shown to have an IC50 value of 2.7 μM in vitro, making it a highly effective inhibitor. Additionally, CTB has been shown to be selective for the c-Myc/Max interaction, with little to no effect on other bHLHZip proteins. However, one limitation of CTB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

The potential applications of CTB in cancer research and other fields make it an exciting area of study for future research. One potential direction for future research is the development of more potent and selective CTB analogs. Another area of research could be the investigation of the effects of CTB on other c-Myc-mediated pathways, such as those involved in cell metabolism and differentiation. Additionally, the potential use of CTB in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored.

Synthesemethoden

The synthesis of CTB involves a multi-step process, starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with sodium cyanide to form 3-cyanothiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-hydroxypyridine in the presence of potassium carbonate to yield 3-(pyridin-4-yloxy)benzoyl cyanide. Finally, the cyanide group is hydrolyzed to form the desired product, CTB. The overall yield of this process is approximately 40%.

Eigenschaften

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-pyridin-4-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-11-17(6-9-23-12-17)20-16(21)13-2-1-3-15(10-13)22-14-4-7-19-8-5-14/h1-5,7-8,10H,6,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZOUYBFYLKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.